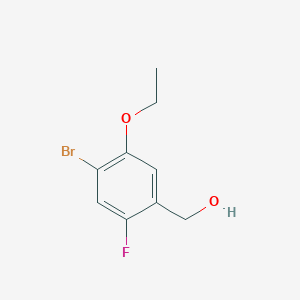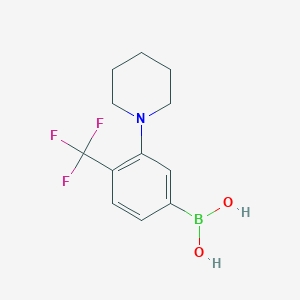
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound features a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-(Piperidin-1-yl)-4-(trifluoromethyl)aniline, is brominated to form 3-(Piperidin-1-yl)-4-(trifluoromethyl)bromobenzene.
Borylation Reaction: The aryl bromide intermediate undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The boronic acid can hydrolyze under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Phenolic derivatives.
Applications De Recherche Scientifique
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a protease inhibitor and in the design of enzyme inhibitors.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The boronic acid moiety can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic Acid: Lacks the piperidine group, which may affect its reactivity and binding properties.
3-(Piperidin-1-yl)phenylboronic Acid: Lacks the trifluoromethyl group, which may influence its chemical stability and reactivity.
Uniqueness
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which enhance its reactivity and binding properties. These structural features make it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H15BF3NO2 |
|---|---|
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
[3-piperidin-1-yl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-4-9(13(18)19)8-11(10)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2 |
Clé InChI |
KZTWQXCDJMCLPF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(F)(F)F)N2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


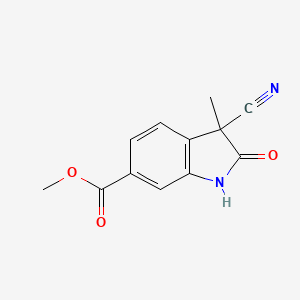
![1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)



![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)

![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)

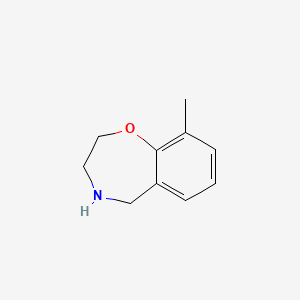
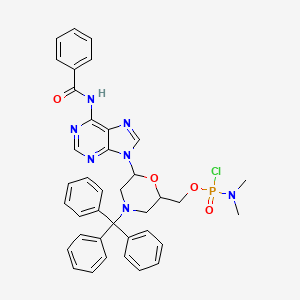
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

